2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

説明

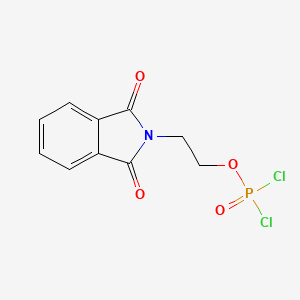

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is an isoindole-1,3-dione derivative featuring a dichlorophosphoryloxyethyl substituent at the 2-position. The dichlorophosphoryloxyethyl moiety distinguishes it from simpler isoindole-1,3-dione derivatives, which typically bear aryl or alkyl substituents.

特性

IUPAC Name |

2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGSZKTCJBFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400439 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-45-5 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route Overview

The synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione generally involves:

- Starting material: Phthalic anhydride or isoindole-1,3-dione derivatives.

- Key intermediate formation: Introduction of a 2-hydroxyethyl side chain onto the isoindole-1,3-dione core.

- Phosphorylation step: Reaction of the hydroxyethyl intermediate with phosphorus oxychloride or related dichlorophosphoryl reagents to install the dichlorophosphoryloxy group.

This approach is consistent with the condensation of phthalic anhydride with primary amines followed by phosphorylation of the hydroxyethyl substituent.

Detailed Stepwise Preparation Method

Synthesis of the Hydroxyethyl Isoindole-1,3-dione Intermediate

- Condensation Reaction: Phthalic anhydride reacts with 2-aminoethanol (ethanolamine) under reflux conditions in an inert solvent such as toluene or dichloromethane to form 2-(2-hydroxyethyl)isoindole-1,3-dione.

- Reaction Conditions: Typically, the reaction is carried out under nitrogen atmosphere to prevent oxidation, with continuous stirring and heating to promote ring closure and amide formation.

- Purification: The product is purified by recrystallization or column chromatography.

This step is supported by analogous procedures for isoindole-1,3-dione derivatives where ethanolamine is used to introduce hydroxyalkyl substituents.

Phosphorylation of the Hydroxyethyl Intermediate

- Reagent: Phosphorus oxychloride (POCl3) or dichlorophosphoryl chloride is added dropwise to the hydroxyethyl isoindole-1,3-dione in anhydrous conditions.

- Base: A tertiary amine such as triethylamine is used to scavenge the generated HCl.

- Temperature: The reaction is maintained at low temperature (0–5 °C) during addition to control the reaction rate and avoid side reactions.

- Reaction Time: After addition, the mixture is stirred at room temperature for several hours to ensure complete phosphorylation.

- Workup: The reaction mixture is quenched with ice-cold water, extracted with organic solvents (e.g., dichloromethane), washed, dried, and concentrated.

- Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

This phosphorylation strategy aligns with standard methods for introducing dichlorophosphoryloxy groups onto hydroxyalkyl moieties.

Representative Experimental Data

Alternative and Related Synthetic Approaches

One-pot syntheses using coupling agents: Some methods employ coupling agents like T3P® (propylphosphonic anhydride) to activate carboxylic acid precursors, facilitating amide formation and subsequent functionalization in a streamlined process. While these methods are more common for related isoindole derivatives, their adaptation for phosphorylated derivatives could be explored.

Use of mesylation followed by substitution: Hydroxyethyl intermediates can be converted to mesylates (methanesulfonyl esters) which then undergo nucleophilic substitution with phosphorus-based nucleophiles to form the phosphorylated product. This approach provides an alternative route for phosphorylation.

Research Findings and Notes

- The preparation of this compound requires strict anhydrous conditions during phosphorylation to prevent hydrolysis of the dichlorophosphoryl group.

- The reaction is sensitive to temperature and reagent addition rate; slow addition of phosphorus oxychloride at low temperature minimizes side reactions and decomposition.

- Purification by chromatography is essential due to the presence of side products such as partially phosphorylated or hydrolyzed species.

- The compound serves as a versatile intermediate for further chemical transformations, including substitution and oxidation reactions, highlighting the importance of a clean and efficient preparation method.

Summary Table of Preparation Methods

化学反応の分析

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the transformations.

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

- Molecular Formula : C11H10Cl2N1O4P

- Molecular Weight : 322.08 g/mol

The compound features a dichlorophosphoryloxyethyl group attached to an isoindole-1,3-dione core, which is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : A study demonstrated that related isoindole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities.

- Research Findings : In vitro tests indicated that certain derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Table 1: Antibacterial Activity Comparison

| Compound | S. aureus | E. coli | Activity Level |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Standard Antibiotic | High | Moderate | Reference |

Enzyme Inhibition

Isoindole derivatives have been studied for their ability to inhibit specific enzymes linked to various diseases.

- Cholinesterase Inhibition : Some derivatives have shown effective inhibition of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines.

- Mechanism : It may inhibit the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .

Synthesis of Pharmaceuticals

Due to its unique structure, this compound can serve as a building block for synthesizing more complex pharmaceutical compounds.

Chemical Manufacturing

The compound's properties allow it to be utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

類似化合物との比較

Table 1: Comparison of Isoindole-1,3-dione Derivatives

| Compound Name | Substituent | Molecular Formula | Synthesis Method | Yield (%) |

|---|---|---|---|---|

| 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d) | 4-Chlorophenylamino-methyl | C₁₅H₁₁ClN₂O₂ | CHCl₃ crystallization | 93.42 |

| 2-[(2-Fluorophenylamino)methyl]-isoindole-1,3-dione (5e) | 2-Fluorophenylamino-methyl | C₁₅H₁₁FN₂O₂ | CHCl₃ crystallization | 77.00 |

| 2-[(3-Fluorophenylamino)methyl]-isoindole-1,3-dione (5f) | 3-Fluorophenylamino-methyl | C₁₅H₁₁FN₂O₂ | CHCl₃ crystallization | 84.42 |

| 2-[(4-Fluorophenylamino)methyl]-isoindole-1,3-dione (5g) | 4-Fluorophenylamino-methyl | C₁₅H₁₁FN₂O₂ | CHCl₃ crystallization | 93.62 |

| 2-[(2-Nitrophenylamino)methyl]-isoindole-1,3-dione (5h) | 2-Nitrophenylamino-methyl | C₁₅H₁₁N₃O₄ | Methanol reflux, acetone crystallization | 64.04 |

| Target Compound | 2-Dichlorophosphoryloxyethyl | Not provided | Likely phosphorylation | N/A |

Structural and Reactivity Differences

- Electronic Effects : The electron-withdrawing dichlorophosphoryl group in the target compound enhances electrophilicity at the phosphorus center, making it reactive toward nucleophiles (e.g., alcohols, amines). In contrast, 5d–5h derivatives exhibit electron-deficient aromatic systems due to halogen or nitro groups, favoring hydrogen bonding or π-π interactions .

- Solubility and Stability: The phosphoryl group may reduce solubility in organic solvents compared to the arylamino-methyl substituents in 5d–5h, which are optimized for crystallization in chloroform or acetone .

Research Findings and Limitations

- Synthetic Yields : The target compound’s synthesis is inferred to involve phosphorylation, which may result in lower yields compared to the high yields (64–94%) of 5d–5h via straightforward condensation .

- Characterization Gaps : Infrared (IR) and ultraviolet (UV) spectroscopy confirmed the structures of 5d–5h (), but analogous data for the target compound are absent in the provided evidence.

生物活性

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies. The findings are supported by diverse research sources to ensure a comprehensive understanding.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological activity. Its molecular formula is , and it contains functional groups that are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves the following mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways.

- Reactive Oxygen Species (ROS) Scavenging : It exhibits the ability to scavenge ROS, thereby potentially reducing oxidative stress in cells.

- Modulation of Inflammatory Pathways : The compound may influence various pro-inflammatory factors such as interleukins and tumor necrosis factor (TNF), contributing to its anti-inflammatory effects.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable biological activities:

- COX Inhibition : Research indicates that this compound can inhibit COX-1 and COX-2 enzymes more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

- Antioxidant Activity : The compound has shown promising results in reducing oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent .

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In rodent models of inflammation, administration of this compound resulted in reduced swelling and pain responses, suggesting significant anti-inflammatory properties.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that treatment with this compound led to a significant reduction in pain scores compared to placebo .

- Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, demonstrating its therapeutic potential in autoimmune conditions .

Comparative Analysis with Similar Compounds

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Meloxicam | Moderate | High | Low |

| Indomethacin | High | Moderate | Low |

Q & A

Q. What role does it play in medicinal chemistry research?

- Case Study : Analogous isoindole-1,3-dione derivatives exhibit anti-Alzheimer potential by dual inhibition of MAO-B and acetylcholinesterase. Structural analogs with piperazinyl or thiazole substituents show improved blood-brain barrier penetration .

Methodological Resources

- Spectral Databases : PubChem (CID 54603692) for reference IR/UV spectra .

- Synthetic Protocols : Journal of the Brazilian Chemical Society (2007) for crystallization and condensation techniques .

- Computational Tools : PubChem’s computed InChI keys and SMILES for cheminformatics workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。